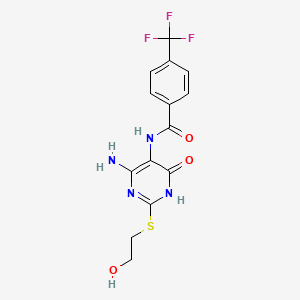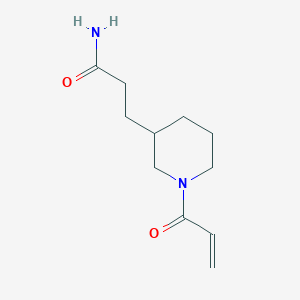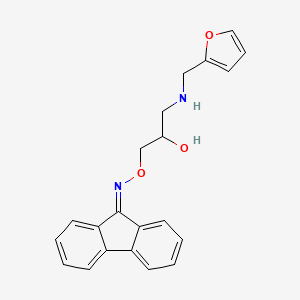![molecular formula C26H19F3N4O2 B2950227 1-benzyl-7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900900-32-5](/img/structure/B2950227.png)
1-benzyl-7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-benzyl-7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of such compounds often involves multi-step pathways. For example, a similar compound was synthesized via a multistep pathway starting from 2-phenylindole . Structure characterization of this new indole derivative was done by FTIR, 1 H-NMR, 13 C-NMR, and HRMS spectral analysis .Molecular Structure Analysis
The molecular structure of such compounds is often characterized by techniques such as FTIR, 1 H-NMR, 13 C-NMR, and HRMS . The compound has a complex structure with multiple rings and functional groups, including a benzyl group, a trifluoromethylphenyl group, and a dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core.Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For instance, a related compound was transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. For instance, the 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole compound was characterized by FTIR, 1 H-NMR, 13 C-NMR, and HRMS spectral analysis .Scientific Research Applications
Anticancer Activity
Compounds with pyrimidine derivatives have been studied for their anticancer properties. They have shown excellent activity against human cancer cell lines and can induce cell death by apoptosis through the inhibition of CDK enzymes .
Anti-inflammatory Action
Heterocyclic compounds like imidazo[2,1-a][1,2,4]triazolo[1,5-c]pyrimidine have been explored for their potent anti-inflammatory action on carrageenan-induced edema in rat paws .
Antimicrobial Activity
Benzimidazole derivatives have been screened for antimicrobial activity. Some of these derivatives have shown potent antimicrobial activity .
Plant Hormone Derivatives
Indole derivatives are known for their diverse biological and clinical applications. For example, indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
Mechanism of Action
The mechanism of action of such compounds can vary depending on their intended use. For example, some compounds with similar structures have shown promising antimicrobial activity . The binding mode of one such compound into the active site of E. coli topoisomerase II DNA gyrase B has been investigated .
Safety and Hazards
The safety and hazards of such compounds can depend on their specific structure and intended use. For example, the toxicity of various molecules was evaluated on nonactivated, freshly isolated normal human peripheral blood mononuclear cells (PBMNC) as well as phytohemagglutinin (T lymphoproliferative agent) (PHA)-induced cells .
Future Directions
properties
IUPAC Name |
6-benzyl-12-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O2/c1-16-10-11-22-31-23-20(25(35)33(22)14-16)13-21(32(23)15-17-6-3-2-4-7-17)24(34)30-19-9-5-8-18(12-19)26(27,28)29/h2-14H,15H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXPUTSWVQXJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(F)(F)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-[2-(3,4-Dimethoxyphenyl)ethyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2950146.png)



![N-(3-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide](/img/structure/B2950153.png)

![[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2950156.png)





![3-(2-Bromophenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2950165.png)
